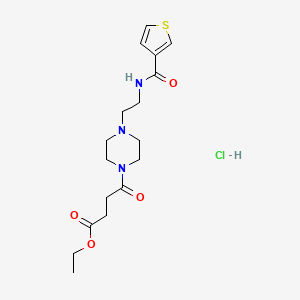

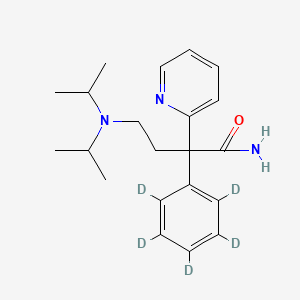

![molecular formula C13H16N2O4 B2749512 Methyl 2-[(morpholine-4-carbonyl)amino]benzoate CAS No. 21282-62-2](/img/structure/B2749512.png)

Methyl 2-[(morpholine-4-carbonyl)amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-[(morpholine-4-carbonyl)amino]benzoate” is a chemical compound with the CAS Number: 322764-64-7 . Its IUPAC name is methyl 2-amino-4-(4-morpholinylcarbonyl)benzoate . The molecular weight of this compound is 264.28 .

Molecular Structure Analysis

The molecular formula of “this compound” is C13H16N2O4 . The InChI Code for this compound is 1S/C13H16N2O4/c1-18-13(17)10-3-2-9(8-11(10)14)12(16)15-4-6-19-7-5-15/h2-3,8H,4-7,14H2,1H3 .Physical and Chemical Properties Analysis

“this compound” is stored at room temperature .Scientific Research Applications

Copolymeric Systems for Ultraviolet-Curable Pigmented Coatings

Copolymers incorporating morpholine-based moieties, similar to Methyl 2-[(morpholine-4-carbonyl)amino]benzoate, have been investigated for their potential in ultraviolet-curable pigmented coatings. These systems exhibit synergistic effects in activity, demonstrating the importance of structural requirements and photochemical mechanisms in their applications (Angiolini et al., 1997).

Biodegradable Polyesteramides with Pendant Functional Groups

Research on morpholine derivatives has led to the development of biodegradable polyesteramides with protected pendant functional groups. These polymers were synthesized through ring-opening copolymerization, highlighting the utility of morpholine-based compounds in creating materials with specific functional properties (Veld et al., 1992).

Ionic Liquids for Green Chemistry

Morpholine derivatives have been synthesized to produce ionic liquids with various anions, contributing to green chemistry by offering moderate to low toxicity and potential as biomass solvents. Their physicochemical properties, cytotoxicity, and biodegradability were systematically studied, underscoring their applicability in environmentally friendly processes (Pernak et al., 2011).

Synthesis and Chemical Properties

This compound has been involved in the synthesis of compounds with potential biological activity. For instance, it can undergo cyclization in the presence of bases to form substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing its versatility in organic synthesis (Ukrainets et al., 2014).

Aminomethylation of Imidazoheterocycles

The compound's structural framework has been explored for aminomethylation reactions, which are crucial for the synthesis of aminomethylated derivatives. Such chemical transformations highlight the role of morpholine-based compounds in facilitating mild reaction conditions for generating key intermediates in organic synthesis (Mondal et al., 2017).

Safety and Hazards

The safety information for “Methyl 2-[(morpholine-4-carbonyl)amino]benzoate” includes several hazard statements. It is harmful if swallowed (H302) and it may cause respiratory irritation . The precautionary statements include P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (rinse mouth) .

Mechanism of Action

Target of Action

The primary targets of Methyl 2-[(morpholine-4-carbonyl)amino]benzoate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how this compound interacts with its targets . .

Properties

IUPAC Name |

methyl 2-(morpholine-4-carbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-18-12(16)10-4-2-3-5-11(10)14-13(17)15-6-8-19-9-7-15/h2-5H,6-9H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJUUSJFJYVEJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine](/img/structure/B2749429.png)

![2-Chloro-N-[7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetamide](/img/structure/B2749431.png)

![methyl 2-(8-(5-chloro-2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2749432.png)

![2-[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2749443.png)

![2-[(4-Chloro-1-naphthyl)oxy]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2749444.png)

![N-cycloheptyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2749451.png)

![N-[2-(2-Phenylethyl)cyclopentyl]prop-2-enamide](/img/structure/B2749452.png)